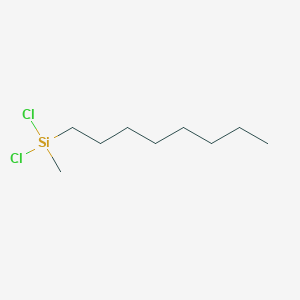

Diclorometil-octilsilano

Descripción general

Descripción

Silane, dichloromethyloctyl- is a useful research compound. Its molecular formula is C9H20Cl2Si and its molecular weight is 227.24 g/mol. The purity is usually 95%.

The exact mass of the compound Silane, dichloromethyloctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, dichloromethyloctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichloromethyloctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Versatile Reagent

Silane compounds, particularly those with chloromethyl groups like dichloromethyloctyl-, are crucial in organic synthesis. They serve as intermediates for the preparation of various silicon-based materials. Recent studies have shown that chlorosilanes can be converted to silyl chlorides through mild pathways, which are essential for synthesizing functionalized silanes and silicones .

Synthesis Methods

- Chlorination Reactions : The selective chlorination of hydrosilanes using dichloromethane has been reported, allowing for the functionalization of silicon compounds.

- Hydrosilylation : This process enables the incorporation of silane into organic frameworks, enhancing the properties of polymers and coatings .

Materials Science

Silane Coupling Agents

Silane, dichloromethyloctyl- is utilized as a coupling agent to improve the adhesion between inorganic materials (like glass and metals) and organic polymers. This application is particularly relevant in:

- Composites : Enhancing the mechanical properties of polymer composites by improving filler dispersion and bonding .

- Coatings : Increasing the durability and chemical resistance of protective coatings applied to various substrates .

Data Table: Properties of Silane Coupling Agents

| Property | Value |

|---|---|

| Chemical Structure | R-SiCl2 (R = octyl group) |

| Boiling Point | Approx. 200°C |

| Density | 1.0 g/cm³ |

| Solubility | Soluble in organic solvents |

Electronics

Semiconductor Manufacturing

In the electronics industry, silane compounds are essential for producing ultra-pure polysilicon used in semiconductor devices and photovoltaic cells. The application of dichloromethyloctyl- in this context enhances the quality of silicon wafers by promoting uniform deposition during chemical vapor deposition (CVD) processes .

Case Study: Polysilicon Production

A recent study highlighted the effectiveness of using dichloromethyloctyl- in achieving higher purity levels in polysilicon production, which is critical for improving the efficiency of solar cells .

Biomedical Applications

Adhesion Promoters in Dentistry

Silane compounds have been shown to improve the bond strength between dental ceramics and composite resins. A study demonstrated that applying silane prior to bonding significantly enhanced the micro-tensile bond strength of lithium disilicate ceramics when bonded to resin composites .

Data Table: Bond Strength Results

| Treatment Group | Micro-Tensile Bond Strength (MPa) |

|---|---|

| No Silane Application | 34.95 ± 3.12 |

| Silane Application | 42.6 ± 3.70 |

| Silane + Heat Treatment | 45.0 ± 3.50 |

Actividad Biológica

Silane, dichloromethyloctyl- (C9H20Cl2Si), is a chemical compound that has garnered attention in various fields, including materials science and biochemistry. Its unique structure and properties enable it to interact with biological systems, leading to diverse biological activities. This article delves into the biological activity of this silane compound, exploring its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Silane, dichloromethyloctyl- is characterized by its dichloromethyl and octyl groups, which contribute to its hydrophobicity and reactivity. The molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silane compounds. For instance, silanes are known to form coatings that exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness of these coatings can be attributed to their ability to disrupt bacterial membranes and inhibit biofilm formation .

Table 1: Antimicrobial Efficacy of Silane Coatings

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 0.3 μg/mL |

Anti-inflammatory Activity

Silane compounds have also been investigated for their anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit the denaturation of proteins and protect erythrocytes from hemolysis, indicating their potential to mitigate inflammatory responses .

Table 2: Anti-inflammatory Effects of Silane Compounds

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Protein Denaturation Inhibition | 334.369 ± 29 | |

| Hemolysis Inhibition | 53.539 ± 4.64 |

The biological activity of silane compounds is largely attributed to their ability to interact with cellular membranes and proteins. The hydrophobic nature of the octyl group enhances membrane penetration, while the dichloromethyl group may facilitate chemical interactions with cellular components.

- Membrane Disruption : The amphiphilic properties allow silanes to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Protein Interaction : Silanes can bind to proteins, altering their structure and function, which may lead to reduced inflammation or altered microbial viability.

Study on Antimicrobial Coatings

A research study focused on the application of silane coatings on polymeric surfaces demonstrated significant reductions in bacterial colonization. The study reported an antibacterial efficiency exceeding 99% against both E. coli and S. aureus, showcasing the potential for silane-based materials in healthcare settings .

Evaluation of Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of silane derivatives through various assays, revealing promising results in inhibiting protein denaturation and protecting against hemolysis. These findings suggest that silanes could be beneficial in developing therapeutic agents for inflammatory diseases .

Propiedades

IUPAC Name |

dichloro-methyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBMMABVNRSRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933272 | |

| Record name | Dichloro(methyl)octylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-93-0 | |

| Record name | Dichloromethyloctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethyloctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethyloctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)octylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.